2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine

Catalog No.
S6648910
CAS No.
1033744-31-8
M.F
C6HCl2IN2S
M. Wt
330.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine

CAS Number

1033744-31-8

Product Name

2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine

IUPAC Name

2,4-dichloro-7-iodothieno[3,2-d]pyrimidine

Molecular Formula

C6HCl2IN2S

Molecular Weight

330.96 g/mol

InChI

InChI=1S/C6HCl2IN2S/c7-5-4-3(2(9)1-12-4)10-6(8)11-5/h1H

InChI Key

ZXPZQDFKESECOV-UHFFFAOYSA-N

SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)I

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)I

2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique thieno-pyrimidine structure. This compound features two chlorine atoms at the 2 and 4 positions and an iodine atom at the 7 position of the thieno[3,2-d]pyrimidine ring system. The presence of halogen substituents significantly influences its chemical properties, biological activity, and potential applications in various fields, particularly in medicinal chemistry.

The chemical behavior of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine includes several types of reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions applied.
  • Cyclization Reactions: Given its structure, it may participate in cyclization reactions to form more complex molecular frameworks.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine exhibits a range of biological activities. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds in the thieno[3,2-d]pyrimidine class have been investigated for their potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects: The compound may interact with inflammatory mediators, potentially providing therapeutic benefits in inflammatory diseases.

The specific mechanisms of action remain an area for further exploration.

The synthesis of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine can be achieved through several methods:

  • Halogenation of Thieno[3,2-d]pyrimidine Derivatives: Starting from a precursor thieno[3,2-d]pyrimidine compound, halogenation can be performed using iodine monochloride or similar reagents under controlled conditions.
  • Multi-step Synthesis: This involves several steps starting from simpler organic molecules. For example:
    • Formation of the thieno ring system.
    • Introduction of chlorine and iodine substituents through electrophilic aromatic substitution reactions.

These methods can be optimized for yield and purity based on the desired application.

The potential applications of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Research Tools: The compound may be utilized in biochemical research to study cellular mechanisms or as a probe in molecular biology.

Interaction studies are essential to understanding how 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine interacts with biological molecules:

  • Protein Binding Studies: Investigating how the compound binds to enzymes or receptors can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells can inform its potential efficacy as a therapeutic agent.

These studies are critical for assessing the drug-like properties of the compound and guiding further development.

Several compounds share structural similarities with 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-Dichloro-thieno[3,2-d]pyrimidineLacks iodine at position 7May exhibit different biological activities
6-(2-Methoxyphenyl)thieno[3,2-d]pyrimidineDifferent substitution patternPotentially enhanced anti-inflammatory effects
7-Methyl-thieno[3,2-d]pyrimidineMethyl group at position 7Variation in solubility and reactivity

These compounds illustrate the diversity within the thieno-pyrimidine class and highlight how variations in substitution can lead to distinct biological activities and applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

329.82822 g/mol

Monoisotopic Mass

329.82822 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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